5-Azaspiro[3.4]octan-6-one
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Overview
Description
5-Azaspiro[3.4]octan-6-one: is a heterocyclic compound with a unique spiro structure, characterized by a nitrogen atom incorporated into the spiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: Several synthetic routes have been developed for the preparation of 5-Azaspiro[3.4]octan-6-one. One common method involves the annulation of the cyclopentane ring and the four-membered ring. This approach utilizes readily available starting materials and conventional chemical transformations with minimal chromatographic purifications .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves scalable reactions that can be adapted for large-scale production. The use of cost-effective reagents and efficient reaction conditions is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Azaspiro[3.4]octan-6-one can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: 5-Azaspiro[3.4]octan-6-one is used as a building block in organic synthesis, enabling the construction of complex molecular architectures. Its unique spiro structure makes it valuable for the synthesis of novel compounds with potential biological activity.
Biology: In biological research, this compound derivatives are investigated for their potential as enzyme inhibitors and receptor modulators. These compounds can serve as tools for studying biochemical pathways and cellular processes.
Medicine: The compound and its derivatives are explored for their potential therapeutic applications. They may exhibit activity against various diseases, including cancer, neurological disorders, and infectious diseases.
Industry: In the industrial sector, this compound is utilized in the development of new materials and chemical products. Its unique structure can impart desirable properties to polymers and other materials.
Mechanism of Action
The mechanism of action of 5-Azaspiro[3.4]octan-6-one involves its interaction with specific molecular targets, such as enzymes and receptors. For example, derivatives of this compound have been identified as inhibitors of monoacylglycerol lipase, an enzyme involved in the endocannabinoid system . By inhibiting this enzyme, the compound can modulate the levels of endocannabinoids, affecting various physiological processes.
Comparison with Similar Compounds
2-Azaspiro[3.4]octane: Another spiro compound with a similar structure but differing in the position of the nitrogen atom.
7-Oxa-5-azaspiro[3.4]octan-6-one: A related compound with an oxygen atom incorporated into the spiro ring system.
Uniqueness: 5-Azaspiro[3.4]octan-6-one is unique due to its specific spiro structure and the presence of a nitrogen atom in the ring system. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
5-azaspiro[3.4]octan-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c9-6-2-5-7(8-6)3-1-4-7/h1-5H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZPWLDDJQQHIEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84565-28-6 |
Source
|
Record name | 5-azaspiro[3.4]octan-6-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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